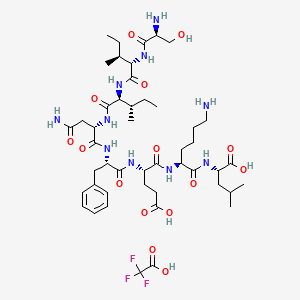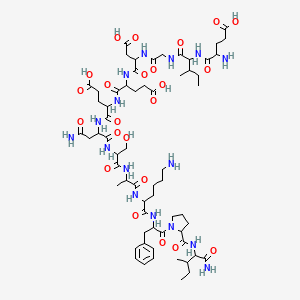
926018-95-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the Chemical Abstracts Service number 926018-95-3 is known as HAEGTFT acetate. It is a peptide that represents the first seven residues of the glucagon-like peptide-1 (GLP-1). This compound is significant in various scientific research fields due to its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
HAEGTFT acetate is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide and 1-hydroxybenzotriazole. After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of HAEGTFT acetate follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and reproducibility. The process involves rigorous purification steps, including high-performance liquid chromatography, to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
HAEGTFT acetate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s methionine residues.
Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.
Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid under mild conditions.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine at room temperature.
Substitution: Amino acid derivatives with protecting groups, using coupling reagents like N,N’-diisopropylcarbodiimide.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted analogs of HAEGTFT acetate, each with distinct biological activities and properties.
Scientific Research Applications
HAEGTFT acetate has a wide range of scientific research applications:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in glucose metabolism and insulin secretion.
Medicine: Explored as a potential therapeutic agent for diabetes and obesity due to its GLP-1 activity.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
HAEGTFT acetate exerts its effects by mimicking the activity of the endogenous GLP-1 peptide. It binds to the GLP-1 receptor, a G-protein-coupled receptor, on the surface of pancreatic beta cells. This binding activates intracellular signaling pathways, leading to increased insulin secretion and improved glucose homeostasis. The peptide also slows gastric emptying and promotes satiety, contributing to its potential therapeutic effects in diabetes and obesity.
Comparison with Similar Compounds
Similar Compounds
Exenatide: Another GLP-1 receptor agonist with a longer half-life.
Liraglutide: A GLP-1 analog with modifications to enhance stability and prolong action.
Dulaglutide: A GLP-1 receptor agonist with a modified structure for extended duration of action.
Uniqueness
HAEGTFT acetate is unique due to its specific sequence representing the first seven residues of GLP-1. This sequence is crucial for its biological activity and receptor binding affinity. Compared to other GLP-1 analogs, HAEGTFT acetate offers a simpler structure, making it a valuable tool in research and potential therapeutic applications.
Properties
CAS No. |
926018-95-3 |
|---|---|
Molecular Formula |
C₃₃H₄₇N₉O₁₂ |
Molecular Weight |
761.78 |
sequence |
One Letter Code: HAEGTFT |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










